Chiral Recognition: (2R) vs. (2S) Enantiomer
The (2R)-enantiomer (CAS 84907-81-3) and the (2S)-enantiomer (O-benzyl-L-serine methyl ester, CAS 46460-82-6) possess identical molecular weights and nearly identical melting points and solubilities, but their optical rotations are equal in magnitude and opposite in sign . This stereochemical difference directly impacts their behavior in asymmetric synthesis, particularly when using chiral catalysts derived from L-amino acids, where the (2R)-isomer is preferentially used for compatibility with D-amino acid incorporation . Additionally, studies on N-protected non-protein amino acid esters demonstrate that methyl esters of this class, including N-Z-protected derivatives, can be well resolved on chiral stationary phases (e.g., Daicel Chiracel OD) using hexane–2-propanol mobile phase, enabling quality control of enantiomeric purity [1].
| Evidence Dimension | Optical Rotation (Sign and Magnitude) |
|---|---|
| Target Compound Data | Equal magnitude, opposite sign relative to (2S) enantiomer |
| Comparator Or Baseline | O-benzyl-L-serine methyl ester (2S enantiomer) |
| Quantified Difference | Opposite sign of optical rotation; magnitude identical |
| Conditions | Comparative analysis of enantiomeric pair physicochemical properties |
Why This Matters
For stereospecific applications, the (2R) configuration is non-interchangeable with the (2S) enantiomer, ensuring correct chiral induction and avoiding diastereomeric impurities in peptide synthesis.
- [1] Péter, A., Török, G., & Fülöp, F. (2001). Separation of Enantiomers of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Journal of Chromatographic Science, 39(3), 107-114. View Source
